3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine
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Overview
Description
3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique physicochemical properties, which often result in enhanced biological activity and metabolic stability. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to its target, leading to increased biological activity. The piperidine moiety may also contribute to the compound’s overall pharmacokinetic profile by improving its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-4-(methoxycarbonyl)pyridine
- 3-Fluoro-4-(piperidin-1-ylcarbonyl)pyridine
Uniqueness
3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is unique due to the presence of both a fluorine atom and a methoxypiperidine moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and increased biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXMZKHARBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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